5-Methyl-4-nitro-2-furancarboxylic acid

Overview

Description

5-Methyl-4-nitro-2-furancarboxylic acid is an important substituted furoic acid with versatile applications . It is a yellow crystalline powder with a molecular weight of 157.08 g mol -1 and a density of 1.72 g cm -3 .

Synthesis Analysis

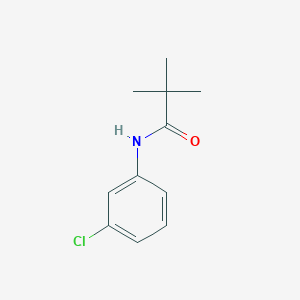

The synthesis of this compound can be achieved via the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . Another synthesis method involves the reaction of 2-Furoic acid and 4-Methyl-2-nitroaniline .

Molecular Structure Analysis

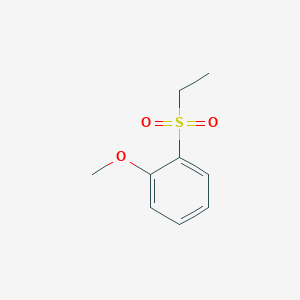

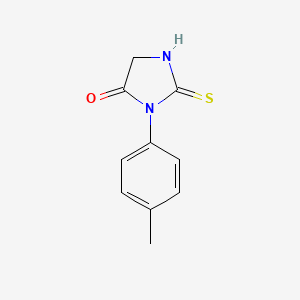

The molecular structure of this compound is represented by the formula C6H5NO5 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions of this compound involve the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions . Another reaction involves the nitration of 2-(5-methyl-2-furyl)quinoxaline at C(4’). Oxidative splitting of the β-nitrofuryl group occurs at the C(4)–C(5) and C(5)–O bonds .

Physical and Chemical Properties Analysis

This compound has a boiling point of 332.4 ℃ and a melting point of 185.00– 189.00 ℃ at 760 mm Hg . It is very soluble in water .

Scientific Research Applications

Synthesis Applications

5-Methyl-4-nitro-2-furancarboxylic acid and its derivatives are prominently used in synthesis processes. For instance, Padwa et al. (1997) demonstrated that 5-Amino-2-furancarboxylic acid methyl ester, a derivative, undergoes Diels−Alder cycloaddition to form polysubstituted anilines. This process is notable for its high regioselectivity and forms a part of significant organic synthesis methods (Padwa et al., 1997).

Reductive Acetylation

Gol'dfarb et al. (1983) explored the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series, including this compound. Their work showed the formation of esters of 5-acetylamino-2-furancarboxylic acids through the action of reduced iron on solutions of nitrocarboxylic acids (Gol'dfarb et al., 1983).

Mechanism of Action

Target of Action

5-Methyl-4-nitro-2-furancarboxylic acid (MFA) is a substituted furoic acid with versatile applications

Mode of Action

It is synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (hmfa) by the direct cleavage of the c–oh bond in hmfa . This process involves the strong adsorption of HMFA on the carbon support surfaces, most likely via their π–π interactions . The exact interaction of MFA with its biological targets remains to be elucidated.

Biochemical Pathways

The compound is synthesized from HMFA, a bio-renewable resource . This suggests that MFA and its derivatives could potentially interact with biochemical pathways related to furan metabolism.

Action Environment

The action of MFA could potentially be influenced by various environmental factors. For instance, the synthesis of MFA from HMFA is carried out at ambient temperature , suggesting that temperature could play a role in its action.

Future Directions

Properties

IUPAC Name |

5-methyl-4-nitrofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRLXXVMGGAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

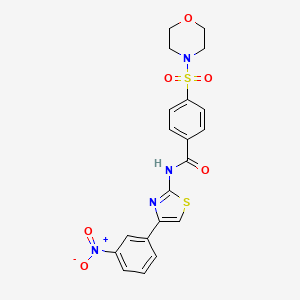

![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)

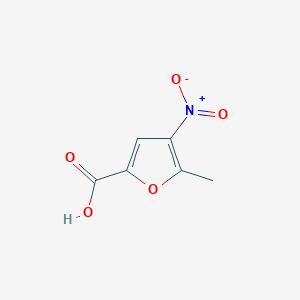

![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3259978.png)

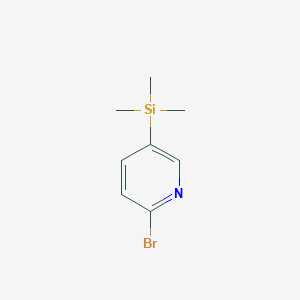

![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)